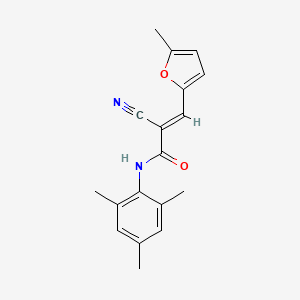

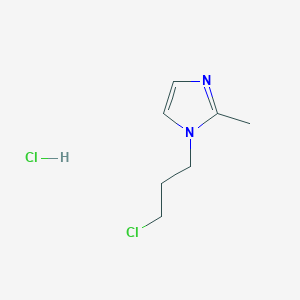

6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine is a pyrimidine derivative, which is a class of organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 3. This structure is a key component in many pharmaceuticals and agrochemicals due to its ability to interact with various biological targets. Although the provided papers do not directly discuss this specific compound, they do provide insights into the chemistry of related pyrimidine derivatives, which can be extrapolated to understand the potential characteristics and reactivity of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine.

Synthesis Analysis

The synthesis of pyrimidine derivatives can involve multiple steps, including cyclization and condensation reactions. For instance, the synthesis of 2-substituted pyrimidin-4(3H)-ones involves cyclization with primary amines, followed by a Masamune-Claisen condensation, and further cyclization with amidines . This suggests that the synthesis of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine could potentially follow a similar pathway, starting from suitable precursors and employing cyclization reactions to introduce the cyclopropyl and isopropyl groups.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is crucial for their biological activity. For example, the study of a benzyl-triazolyl-dichlorophenyl-pyrimidin-2-amine compound revealed its crystallization in the triclinic system and the presence of hydrogen bonding in its crystal structure . Although the specific structure of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine is not provided, it can be inferred that its molecular geometry and potential for hydrogen bonding could also play a significant role in its chemical behavior and interactions.

Chemical Reactions Analysis

The reactivity of pyrimidine derivatives with amines is influenced by the steric and electronic properties of the substituents. The aminolysis of a difluorophenyl-cyclopropyl-pyrimidin-4(3H)-one was successful with unshielded amines, indicating that less hindered amines can react more readily with the pyrimidine core . This information suggests that the reactivity of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine with amines would also depend on the steric hindrance around the reactive sites.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. For instance, the presence of substituents like cyclopropyl and isopropyl groups can affect the compound's boiling point, solubility, and stability. The electronic properties, such as the distribution of electron density across the molecule, can be studied using computational methods like density functional theory (DFT), as demonstrated for a benzyl-triazolyl-dichlorophenyl-pyrimidin-2-amine . These properties are essential for understanding the behavior of the compound in different environments and its potential applications.

科学的研究の応用

Organic Synthesis and Chemical Reactions

The aminolysis of derivatives similar to "6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine" has been explored for the synthesis of heterocyclic compounds. For instance, Novakov et al. (2017) investigated the aminolysis of 6-[1-(2,6-difluorophenyl)cyclopropyl]-5-methyl-2-(nitroamino)pyrimidin-4(3H)-one under various conditions, revealing insights into the reactivity of sterically shielded amines and the role of solvent dielectric permittivity in these reactions (Novakov et al., 2017).

Heterocyclic Compound Synthesis

The synthesis of pyrimidine-linked heterocyclics demonstrates the compound's utility in creating bioactive molecules. Deohate and Palaspagar (2020) synthesized (4,6-dimethyl-pyrimidin-2-yl)-(5-methyl-2-substituted benzoyl/isonicotinoyl-pyrazol-3-yl)-amines by cyclocondensation, showing potential insecticidal and antibacterial activities (Deohate & Palaspagar, 2020).

Antiviral and Antimicrobial Activities

Some derivatives have shown promising antiviral and antimicrobial properties. For example, Kolocouris et al. (1994) evaluated the antiviral activity of spiro[cyclopropane-1,2'-adamantan]-2-amines and methanamines derivatives against a wide range of viruses, including influenza A, with certain compounds exhibiting significant inhibition at lower concentrations compared to standard drugs (Kolocouris et al., 1994).

Materials Science Applications

In the field of materials science, hyperbranched polyimides have been synthesized using triamine monomers, showcasing applications in gas separation technologies. Fang et al. (2000) demonstrated the synthesis of aromatic hyperbranched polyimides for potential use in gas separation (Fang et al., 2000).

Structural and Computational Studies

Crystallographic studies provide insights into the structural aspects of related compounds. Jeon et al. (2015) determined the crystal structure of cyprodinil, an anilinopyrimidine fungicide, highlighting the molecular conformation and weak π–π interactions (Jeon et al., 2015).

作用機序

Target of Action

The primary target of 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine is the mitochondrial complex I . This complex plays a crucial role in the electron transport chain, a series of protein complexes that transfer electrons through a membrane within mitochondria to form a gradient of protons that drives the creation of adenosine triphosphate (ATP), the energy currency of a cell .

Mode of Action

6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine acts as an inhibitor of the mitochondrial complex I . By inhibiting this complex, the compound disrupts the normal flow of electrons within the electron transport chain. This disruption leads to a decrease in the proton gradient, which in turn reduces the production of ATP . The energy deprivation at the cellular level can lead to cell death, particularly in cells that have high energy demands .

Biochemical Pathways

The primary biochemical pathway affected by 6-cyclopropyl-N-(propan-2-yl)pyrimidin-4-amine is the electron transport chain in mitochondria . By inhibiting mitochondrial complex I, the compound disrupts the normal flow of electrons, leading to a decrease in the proton gradient and a subsequent reduction in ATP production . This can affect various downstream cellular processes that rely on ATP, including cellular growth, division, and maintenance .

将来の方向性

特性

IUPAC Name |

6-cyclopropyl-N-propan-2-ylpyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15N3/c1-7(2)13-10-5-9(8-3-4-8)11-6-12-10/h5-8H,3-4H2,1-2H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLIGIMRHAPXLL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC1=NC=NC(=C1)C2CC2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,3R,4S)-3-Methoxybicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2522839.png)

![2-(4-chlorobenzo[d]isoxazol-3-yl)acetic Acid](/img/structure/B2522845.png)

![N-(1-Cyanocyclohexyl)-2-[(1S,5R)-6-(hydroxymethyl)-3-azabicyclo[3.1.0]hexan-3-yl]-N-methylacetamide](/img/structure/B2522847.png)

![N-[2-(2-cyanoethylsulfanyl)phenyl]-4-oxochromene-3-carboxamide](/img/structure/B2522851.png)

![4-methoxy-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2522855.png)

![7-(2-Fluorophenyl)-1,3-dimethyl-5-(pyridin-2-ylmethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2522857.png)